

# Physical and chemical properties of 2-Pentynal

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## Compound of Interest

Compound Name: *Pent-2-ynal*

Cat. No.: *B1194870*

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## An In-depth Technical Guide to 2-Pentynal

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Pentynal ( $C_5H_6O$ ). Due to a notable scarcity of published experimental data for this specific compound, this document combines available data with predicted properties and generalized reaction pathways typical for  $\alpha,\beta$ -unsaturated aldehydes and terminal alkynes. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes conceptual diagrams for key chemical transformations, offering a theoretical framework for experimental design.

### Physical Properties

Experimental data for many physical properties of 2-Pentynal are not readily available in published literature. The following table summarizes known and computed values.

Property	Value	Source/Method
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O	NIST[1]
Molecular Weight	82.10 g/mol	PubChem[2]
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Not available	-
Kovats Retention Index	1211 (Standard polar)	PubChem[2]

Note: The lack of experimental data for fundamental properties such as boiling point, melting point, density, and solubility highlights a significant gap in the chemical literature for 2-Pentynal. Researchers are advised to determine these properties experimentally for any application.

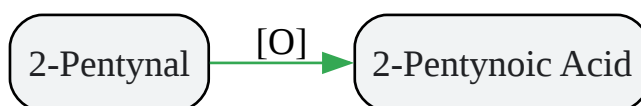
## Chemical Properties and Reactivity

2-Pentynal possesses two primary functional groups that dictate its chemical reactivity: an aldehyde and an internal alkyne. The conjugation of the carbon-carbon triple bond with the carbonyl group influences the reactivity of both moieties.

## Oxidation

Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (KMnO<sub>4</sub>), chromic acid (H<sub>2</sub>CrO<sub>4</sub>), and milder reagents like silver oxide (Ag<sub>2</sub>O) in the Tollens' test.

Conceptual Reaction Scheme for Oxidation:



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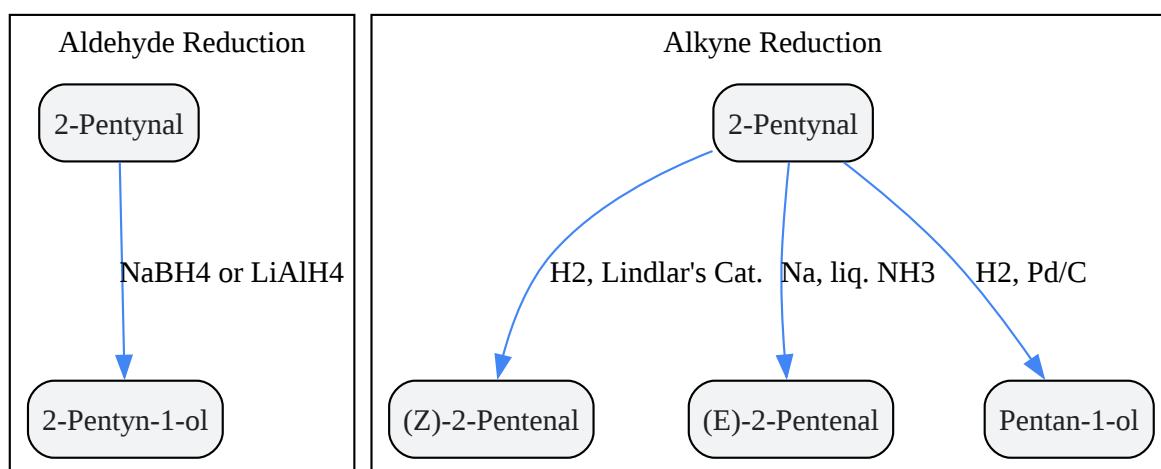
Caption: Oxidation of 2-Pentynal to 2-Pentynoic Acid.

## Reduction

The aldehyde and alkyne functionalities of 2-Pentynal can be reduced under various conditions.

- Reduction of the Aldehyde: Sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ) can reduce the aldehyde to a primary alcohol, yielding 2-pentyn-1-ol.
- Reduction of the Alkyne: Catalytic hydrogenation can reduce the alkyne. The choice of catalyst determines the final product.
  - Complete Reduction: Hydrogenation with a catalyst like palladium on carbon ( $\text{Pd/C}$ ) will reduce both the alkyne and the aldehyde, ultimately yielding pentan-1-ol.
  - Partial Reduction: Lindlar's catalyst will selectively reduce the alkyne to a cis-alkene, forming (Z)-2-pentenal. Dissolving metal reduction (e.g., Na in liquid  $\text{NH}_3$ ) would yield the trans-alkene, (E)-2-pentenal.

Conceptual Workflow for Reduction Pathways:



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Caption: Reduction pathways for 2-Pentynal.

## Nucleophilic Addition

The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack. A common example is the Grignard reaction.

Grignard Reaction: The reaction of 2-Pentynal with a Grignard reagent (R-MgX) will form a secondary alcohol after an acidic workup.[3]

Conceptual Grignard Reaction Mechanism:



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Caption: Grignard reaction with 2-Pentynal.

## Spectral Data

Detailed, experimentally verified spectral data for 2-Pentynal is scarce. The following represents expected spectral characteristics based on its functional groups and data from analogous compounds.

## Mass Spectrometry

The NIST WebBook provides a mass spectrum for 2-Pentynal.[1] The molecular ion peak is expected at  $m/z = 82$ . Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[4]

$m/z$	Possible Fragment
82	$[C_5H_6O]^+$ (Molecular Ion)
81	$[C_5H_5O]^+$
53	$[C_4H_5]^+$

## Infrared (IR) Spectroscopy

The IR spectrum of 2-Pentynal is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
~2200	C≡C	Alkyne
~1700	C=O	Aldehyde
~2720 and ~2820	C-H	Aldehyde
~2900-3000	C-H	Alkyl

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are based on the structure of 2-Pentynal and typical values for similar compounds.

<sup>1</sup>H NMR:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	Aldehydic H
~2.3	Quartet	2H	-CH <sub>2</sub> -
~1.1	Triplet	3H	-CH <sub>3</sub>

<sup>13</sup>C NMR:

Chemical Shift (ppm)	Assignment
~190	C=O
~90	$\equiv\text{C-CHO}$
~80	$-\text{CH}_2-\text{C}\equiv$
~12	$-\text{CH}_2-$
~13	$-\text{CH}_3$

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and specific reactions of 2-Pentynal are not well-documented in readily accessible literature. Researchers should adapt general procedures for the synthesis of ynals and for the reactions of  $\alpha,\beta$ -unsaturated aldehydes and alkynes.

## Conceptual Synthesis Workflow

A plausible synthetic route to 2-Pentynal could involve the oxidation of the corresponding alcohol, 2-pentyn-1-ol.



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Caption: Conceptual synthesis of 2-Pentynal.

Note: The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common methods for the selective oxidation of primary alcohols to aldehydes.

## Conclusion

2-Pentynal is a simple yet interesting molecule with functionalities that suggest a rich and varied chemical reactivity. However, there is a significant lack of fundamental, experimentally

determined data for this compound in the scientific literature. This guide serves as a starting point for researchers, providing a summary of available information and a theoretical framework for future experimental investigations into the properties and reactivity of 2-Pentynal. The data and protocols presented herein should be considered predictive and conceptual, respectively, and should be validated through rigorous experimentation.

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